molecular formula C10H9NO3 B6178551 methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 2624133-91-9

methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B6178551
CAS No.: 2624133-91-9
M. Wt: 191.2
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Description

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Ethyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Uniqueness

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the ethynyl group at the 5-position, which imparts distinct reactivity and binding properties compared to its analogs. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

2624133-91-9

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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